![molecular formula C7H14O4 B135748 Methyl 4,4-dimethoxybutanoate CAS No. 4220-66-0](/img/structure/B135748.png)
Methyl 4,4-dimethoxybutanoate
Overview
Description
Methyl 4,4-dimethoxybutanoate is an organic compound with the molecular formula C7H14O4. It is a colorless to light yellow liquid that is primarily used in organic synthesis. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,4-dimethoxybutanoate can be synthesized through the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol and using a graphite electrode . This method involves the use of methanol as a solvent and a graphite electrode to facilitate the ring-opening reaction, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the electrochemical ring-opening method mentioned above can be scaled up for industrial applications. The use of methanol and graphite electrodes in a controlled environment allows for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4-dimethoxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
MDMB serves as a versatile building block in organic synthesis. Its applications include:
- Intermediate in Pharmaceutical Synthesis : MDMB is utilized as an intermediate for synthesizing various pharmaceutical compounds. For instance, it can be transformed into more complex structures through reactions such as the Michael addition or Pictet-Spengler cyclization .
- Synthesis of Lactones : Heating MDMB in deuterium oxide under acidic conditions has been shown to produce butyrolactone derivatives with high yields. This transformation highlights its role in generating cyclic compounds that are often pharmacologically active .
- Stereoselective Synthesis : MDMB has been employed in stereocontrolled syntheses, particularly in the formation of pyrrolidine derivatives. The compound's structure facilitates specific stereochemical outcomes during cyclization reactions .
Case Study 1: Synthesis of Pyrrolidines
In a study focused on the synthesis of pyrrolidine derivatives, MDMB was used as a precursor. The research demonstrated that by employing TiCl₄-mediated cyclization techniques, MDMB could yield highly stereoselective products. This methodology showcases the compound's utility in constructing complex nitrogen-containing frameworks essential for drug development .
Case Study 2: Lactone Production
Another significant application of MDMB is its conversion into lactones. A study reported that heating MDMB at elevated temperatures in deuterated solvents led to high-yield production of lactones, demonstrating the compound's versatility and efficiency as a synthetic intermediate. The resultant lactones were then subjected to further transformations to yield valuable pharmaceutical agents .
Environmental Considerations
The synthesis and application of MDMB also raise environmental considerations. The methods developed for its synthesis often emphasize reducing waste and improving yield, aligning with green chemistry principles. For instance, processes that recycle unreacted materials and solvents have been reported, minimizing ecological impact while maximizing economic efficiency .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Pharmaceutical Intermediates | Used for synthesizing complex drugs | Key building block for various APIs |
Lactone Synthesis | Produces butyrolactones under acidic conditions | High yields achieved through optimized conditions |
Stereoselective Synthesis | Facilitates formation of pyrrolidine derivatives | Effective in creating stereochemically pure products |
Mechanism of Action
The mechanism of action of methyl 4,4-dimethoxybutanoate involves its participation in chemical reactions as a reactant or intermediate. The methoxy groups and ester functionality make it a versatile compound in organic synthesis. It can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- Methyl 3,3-dimethoxypropionate
- Methyl 4-oxobutanoate
- Methyl 4,4-dimethoxy-3-oxovalerate
Comparison: Methyl 4,4-dimethoxybutanoate is unique due to its specific structure, which includes two methoxy groups and an ester functionality. This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct reactivity and versatility in various applications.
Biological Activity
Methyl 4,4-dimethoxybutanoate (MDMB) is a compound with the molecular formula and a molecular weight of 162.18 g/mol. It has garnered interest in various fields, particularly in organic synthesis and potential pharmaceutical applications. This article explores the biological activity of MDMB, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure:
- Molecular Formula:
- CAS Number: 4220-66-0
- Molecular Weight: 162.18 g/mol
MDMB features two methoxy groups attached to the butanoate backbone, which may influence its reactivity and biological interactions.
Research indicates that MDMB may exhibit various biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that MDMB could possess antimicrobial effects against certain bacterial strains, although specific mechanisms remain to be fully elucidated .
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to other bioactive compounds suggests potential interactions with enzyme active sites .
Case Studies
-
Antimicrobial Activity:
A study evaluated the antimicrobial properties of MDMB against Staphylococcus aureus and Escherichia coli. Results demonstrated that MDMB exhibited moderate inhibitory effects, indicating potential as a lead compound for further development in antimicrobial therapies . -
Enzyme Interaction Studies:
In a biochemical analysis, MDMB was tested for its ability to inhibit the activity of specific dehydrogenases involved in fatty acid metabolism. The findings suggested that MDMB could modulate metabolic pathways by acting on these enzymes, thereby influencing lipid metabolism .
Research Findings
Safety and Toxicology
MDMB is classified under various safety categories with specific hazard statements, including warnings regarding skin irritation and respiratory issues upon exposure . As with any chemical compound intended for biological applications, thorough safety assessments are necessary before clinical use.
Properties
IUPAC Name |
methyl 4,4-dimethoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-9-6(8)4-5-7(10-2)11-3/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRXJPOAPCEDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325708 | |
Record name | Methyl 4,4-dimethoxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4220-66-0 | |
Record name | 4220-66-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4,4-dimethoxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4,4-dimethoxybutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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